Sofosbuvir impurity E
Description
Process-Related Impurities in Sofosbuvir Synthesis
The formation of impurities during the manufacturing process of Sofosbuvir can be attributed to several factors, including the starting materials, intermediates, reaction by-products, and the stereochemical complexity of the molecule.
The primary route for the formation of Sofosbuvir Impurity E is linked to the starting materials used in the synthesis of the phosphoramidate (B1195095) side chain. The synthesis of Sofosbuvir involves the coupling of a protected nucleoside core with a chiral phosphoramidate reagent. This reagent is prepared using L-alanine isopropyl ester. researchgate.net
The presence of L-alanine ethyl ester as a contaminant in the L-alanine isopropyl ester raw material is a direct pathway to the formation of Impurity E. If the ethyl ester analogue is present, it will compete with the isopropyl ester in the reaction that forms the phosphoramidate reagent, leading to the generation of an ethyl-analogue reagent.
Once the ethyl analogue of the phosphoramidate reagent is formed, it follows the same subsequent reaction pathway as the intended isopropyl reagent. It is coupled with the fluorinated uridine (B1682114) nucleoside intermediate to form this compound as a by-product alongside the main Sofosbuvir molecule. Because of their significant structural similarity, separating Impurity E from Sofosbuvir can be challenging, necessitating stringent control over the purity of the raw materials.
Residual solvents from previous synthetic steps can also be a source of Impurity E. Various solvents are used throughout the multi-step synthesis of Sofosbuvir, including dichloromethane, acetonitrile (B52724), tetrahydrofuran (B95107), and ethyl acetate. google.comgoogle.comgoogle.com If ethanol (B145695) is used as a solvent in an earlier step or is present as an impurity in other solvents and is not completely removed, it could lead to the formation of Impurity E.
One possible mechanism is the transesterification of the desired L-alanine isopropyl ester to L-alanine ethyl ester under certain reaction conditions. byjus.com More directly, if ethanol is present during the esterification of L-alanine, it can compete with isopropanol, leading to the formation of the ethyl ester starting material for the impurity. google.com
Stereochemistry is a critical aspect of Sofosbuvir synthesis, which has six chiral centers. The biologically active form is the Sp-diastereomer at the phosphorus atom. core.ac.uk The incorrect Rp-diastereomer is a known impurity.
This compound, as defined by pharmacopeial information, refers specifically to the ethyl analogue with the same (Sp) stereochemistry at the phosphorus center as Sofosbuvir itself. google.com Therefore, while the control of stereoisomerism is a major challenge that leads to other impurities, Impurity E's defining characteristic is the ethyl group substitution, not an alternative stereochemical configuration.
Degradation Pathways Leading to this compound
Based on its classification as a process-related impurity, this compound is not formed from the degradation of the Sofosbuvir molecule. Forced degradation studies on Sofosbuvir reveal that it degrades under hydrolytic and oxidative conditions, but the resulting products are structurally distinct from Impurity E. google.com
Hydrolysis of Sofosbuvir under acidic or basic conditions leads to the cleavage of its ester and phosphoramidate bonds, not an exchange of the isopropyl group for an ethyl group.
Acidic Conditions: Under acidic stress, Sofosbuvir can hydrolyze to lose the L-alanine isopropyl ester side chain, forming a phosphonic acid derivative. google.com
Basic Conditions: Alkaline hydrolysis is typically more aggressive. It can cleave the isopropyl ester to form a carboxylic acid derivative or break the P-N bond, leading to the loss of the entire alanine (B10760859) ester moiety. google.com
These degradation pathways are summarized in the table below, highlighting that the resulting products are fundamentally different from the ethyl analogue structure of Impurity E.
Table 2: Characterized Degradation Products of Sofosbuvir Under Hydrolysis
| Condition | Degradation Product | Formation Mechanism |
|---|---|---|
| Acidic Hydrolysis | (R)-((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methyl phenyl hydrogen phosphate (B84403) | Hydrolysis of the amino acid ester and P-N bond. google.com |
| Basic Hydrolysis | (S)-isopropyl 2-((R)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoate | Hydrolysis of the phenoxy group from the phosphorus center. google.com |
| Basic Hydrolysis | (S)-2-((R)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoic acid | Hydrolysis of both the phenoxy group and the isopropyl ester. google.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H29FN3O9P |
|---|---|
Molecular Weight |
529.5 g/mol |
IUPAC Name |
propan-2-yl (2S)-2-[[[(2R,3S,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16+,18-,20+,22-,36-/m0/s1 |
InChI Key |
TTZHDVOVKQGIBA-VZZHANGQSA-N |
Isomeric SMILES |
C[C@@H](C(=O)OC(C)C)N[P@](=O)(OC[C@@H]1[C@@H]([C@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 |
Origin of Product |
United States |
Origin and Formation Mechanisms of Sofosbuvir Impurity E
Degradation Pathways Leading to Sofosbuvir Impurity E
Oxidative Degradation Routes
Forced degradation studies involving oxidative stress have been conducted to assess the stability of Sofosbuvir. Treatment with oxidizing agents such as hydrogen peroxide (H₂O₂) does lead to the degradation of Sofosbuvir. ijper.orgnih.gov However, the resultant products are not Impurity E. Research shows that oxidative stress typically causes cleavage of the molecule. For instance, studies have identified an oxidative degradation product with a mass-to-charge ratio (m/z) of 393, indicating a significant structural breakdown rather than an inversion of stereochemistry at the phosphorus center. ijper.orgijper.org Another study reported very minimal degradation (0.79%) under oxidative conditions, with the identified degradant having a molecular weight of 527.15, which is inconsistent with that of Sofosbuvir or its diastereomer, Impurity E (MW 529.45). scirp.orgpharmaffiliates.com Therefore, oxidative degradation is not a formation route for this compound.
Photolytic and Thermal Degradation Considerations
The stability of Sofosbuvir under photolytic (light) and thermal (heat) stress has been evaluated according to ICH guidelines. Multiple studies have concluded that Sofosbuvir is largely stable under these conditions. ijper.orgscirp.org Investigations exposing Sofosbuvir to temperatures up to 80°C and UV light at 254 nm found no significant degradation. scirp.orgoup.com While some studies have reported minor degradation under photolytic stress, this does not result in the formation of the Rp-diastereomer. nih.gov Consequently, photolytic and thermal degradation are not considered pathways for the formation of this compound.
Influence of Manufacturing Conditions on Impurity E Formation
The formation of this compound is an inherent challenge in the chemical synthesis of Sofosbuvir. The key synthetic step involves the formation of the phosphoramidate (B1195095) bond, which creates a new chiral center at the phosphorus atom. acs.orggoogle.com This reaction can produce a mixture of two diastereomers: the desired Sp-isomer (Sofosbuvir) and the undesired Rp-isomer (Impurity E). conicet.gov.ar Controlling the diastereoselectivity of this reaction and effectively removing the unwanted isomer are critical aspects of the manufacturing process. europa.eu
Reaction Parameters (Temperature, Pressure, pH)
The ratio of Sofosbuvir to Impurity E produced during synthesis is highly dependent on the reaction parameters. Temperature and the basicity of the reaction medium (related to pH) are crucial variables. conicet.gov.ar Early synthetic methods often resulted in nearly a 1:1 mixture of the two diastereomers. acs.org Advanced synthetic strategies have been developed to improve selectivity. For example, the use of specific Lewis acids, such as dimethylaluminum chloride, in place of traditional strong bases can significantly enhance the formation of the desired Sp-isomer over the Rp-isomer. acs.orgresearchgate.net These optimized reactions are run at controlled temperatures to maximize both yield and diastereoselectivity.
Solvent Systems and Reagent Purity
The choice of solvent is a critical parameter influencing the stereochemical outcome of the phosphorylation step. Studies have shown that changing the solvent system, for example from tetrahydrofuran (B95107) (THF) to pyridine, can dramatically improve the yield and the diastereomeric ratio. acs.orgconicet.gov.ar The purity of all starting materials and reagents is paramount. europa.eu In particular, the configurational stability and purity of the chiral phosphorylating agent are essential for achieving a high diastereomeric excess in the final product. acs.org
| Activating Reagent/Base | Solvent | 5'-Selectivity (Product vs. Byproduct) | Diastereoselectivity (Sp:Rp) |
|---|---|---|---|
| t-BuMgCl | THF | 1.5 : 1 | 1.2 : 1 |
| Dimethylaluminum chloride / 2,6-Lutidine | THF | 128 : 1 | >50 : 1 |
| Dimethylaluminum chloride | Pyridine | 110 : 1 | >50 : 1 |
This table illustrates how the choice of reagents and solvents in the synthesis of Sofosbuvir significantly impacts both the regioselectivity (5'-phosphorylation) and the crucial diastereoselectivity (Sp vs. Rp isomer formation). acs.orgconicet.gov.arresearchgate.net
Purification Processes and Their Efficacy
Even with optimized synthetic conditions, a mixture of diastereomers is typically produced, necessitating a highly effective purification process to isolate Sofosbuvir from Impurity E. The primary methods used are chromatographic separation and crystallization. europa.eugoogle.com High-performance liquid chromatography (HPLC), particularly using chiral stationary phases, is employed to resolve and separate the Sp and Rp isomers with high efficiency. europa.eu Industrial-scale processes may also utilize column chromatography. google.com
Furthermore, methods involving preferential crystallization have been developed. google.com These techniques exploit differences in the physical properties (e.g., solubility) of the two diastereomers, allowing for the selective crystallization of the desired Sofosbuvir, leaving Impurity E and other process-related impurities in the solution. The efficacy of these purification steps is rigorously controlled to ensure that the final API meets the stringent purity specifications required by regulatory authorities, which dictate very low limits for the presence of diastereomeric impurities like Impurity E.
Identification of Specific Precursors to this compound
The formation of this compound, a diastereomer of the active pharmaceutical ingredient (API) Sofosbuvir, is intrinsically linked to the synthetic pathway of Sofosbuvir itself. This impurity arises from a lack of complete stereoselectivity during a critical phosphorylation step, meaning the direct precursors to this compound are the same starting materials and intermediates that lead to the formation of Sofosbuvir.
This compound is identified as the (Sp,R)-diastereomer of Sofosbuvir. The key difference between Sofosbuvir and Impurity E lies in the spatial arrangement of the substituents around the chiral phosphorus atom. The desired diastereomer, Sofosbuvir, has the (Sp,S) configuration.
The immediate precursors that react to form both Sofosbuvir and its Impurity E are a protected nucleoside intermediate and a phosphorylating agent. The reaction is designed to be diastereoselective, favoring the formation of the desired (Sp,S) isomer (Sofosbuvir). However, the reaction is often not completely selective, leading to the formation of the (Sp,R) isomer (Impurity E) as a process-related impurity.
Extensive research and process development have focused on maximizing the yield of Sofosbuvir while minimizing the formation of Impurity E. This is typically achieved by carefully selecting the phosphorylating agent, the coupling reagents, and the reaction conditions such as solvent and temperature.
Forced degradation studies, which involve subjecting Sofosbuvir to stress conditions like acid, base, and oxidation, have been conducted to understand its stability profile. While these studies lead to the formation of various degradation products, this compound is primarily considered a process-related impurity rather than a degradant. This is because its formation is inherent to the synthetic process rather than a result of the breakdown of the final Sofosbuvir molecule under storage or physiological conditions. Regulatory bodies like the European Medicines Agency have assessed the toxicological profile of this impurity, also known as GS-491241, and have established acceptable limits for its presence in the final drug product.
Advanced Analytical Methodologies for the Detection, Identification, and Quantification of Sofosbuvir Impurity E
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone of impurity profiling in the pharmaceutical industry due to its high resolving power. biomedres.us Various chromatographic techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are employed to ensure the quality of Sofosbuvir. biomedres.us
HPLC is the most widely utilized analytical technique for the analysis of non-volatile and thermally labile compounds like Sofosbuvir and its impurities. researchgate.net Its versatility allows for the development of specific methods tailored to the separation of closely related substances.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant method for the routine analysis of Sofosbuvir and its related substances. bohrium.comwisdomlib.org These methods are favored for their simplicity, precision, and accuracy. researchgate.net
Development of a stability-indicating RP-HPLC method involves separating the API from all potential impurities and degradation products. The chromatographic separation is typically achieved on a C18 stationary phase. researchgate.netbohrium.com Method optimization involves adjusting mobile phase composition, pH, and flow rate to achieve optimal separation. A common mobile phase consists of a mixture of an aqueous buffer (such as phosphate (B84403) buffer or water with an acid modifier like trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netbohrium.com Detection is most commonly performed using a UV detector at the maximum absorbance wavelength of Sofosbuvir, which is around 260 nm. bohrium.commedcraveonline.comeurjchem.com
Validation of these methods is performed according to International Conference on Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net For instance, one developed method showed a linear response for a process-related impurity in the concentration range of 10-30 μg/ml. researchgate.netbohrium.com The LOD and LOQ for this impurity were found to be 0.03% (0.12 μg) and 1.50% (0.375 μg), respectively. researchgate.netbohrium.com
Table 1: Examples of RP-HPLC Method Parameters for Sofosbuvir Impurity Analysis
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Stationary Phase | Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 μm researchgate.netbohrium.com | Waters X-bridge C18, 150 mm x 4.6 mm, 3.5 µm jmpas.com |
| Mobile Phase | 0.1% trifluoroacetic acid in water:acetonitrile (50:50 v/v) researchgate.netbohrium.com | A: 0.6% Trifluoroacetic acid in water:Acetonitrile (95:5 v/v)B: Water:Methanol:Acetonitrile (20:30:50 v/v/v) jmpas.com |
| Elution Mode | Isocratic researchgate.netbohrium.com | Gradient jmpas.com |
| Flow Rate | Not Specified | 1.0 mL/min jmpas.com |
| Detection Wavelength | 260 nm researchgate.netbohrium.com | 263 nm jmpas.com |
| Retention Time (Impurity) | 5.704 min (for Phosphoryl impurity) researchgate.netbohrium.com | Not Specified for Impurity E |
| Retention Time (Sofosbuvir) | 3.674 min researchgate.netbohrium.com | ~46-48 min jmpas.com |
Ultra-High Performance Liquid Chromatography (UHPLC), also referred to as UPLC, represents a significant advancement over conventional HPLC. By utilizing columns packed with sub-2 µm particles, UHPLC methods offer superior resolution, increased speed, and reduced solvent consumption. scirp.org A stability-indicating UPLC method was developed for Sofosbuvir that proved superior to traditional HPLC in all these aspects. scirp.org The enhanced resolving power of UHPLC is particularly advantageous for separating complex mixtures of impurities. scirp.org
Furthermore, when coupled with mass spectrometry (MS), UPLC-MS/MS provides a highly sensitive and selective method for quantification. A novel UPLC-MS/MS method for Sofosbuvir in human plasma achieved a very short run time of 1 minute, demonstrating the high-throughput capabilities of the technique. nih.gov This speed and sensitivity are invaluable for the trace-level quantification required for impurity analysis. nih.gov
Table 2: UPLC Method Parameters for Sofosbuvir Analysis
| Parameter | Method Details |
|---|---|
| Stationary Phase | Acquity UPLC BEH C18 (50 × 2.1 mm, 1.7 μm) nih.gov |
| Mobile Phase | 0.1% formic acid and acetonitrile nih.gov |
| Elution Mode | Isocratic nih.gov |
| Flow Rate | 0.35 mL/min nih.gov |
| Detection | Mass Spectrometry (Xevo TQD LC-MS/MS) nih.gov |
| Run Time | 1 minute nih.gov |
The Sofosbuvir molecule contains chiral centers, meaning it can exist as different stereoisomers. Impurities may also be stereoisomeric, and different isomers can have varied pharmacological and toxicological profiles. chromatographyonline.com Therefore, the control of enantiomeric purity is a regulatory necessity. nih.gov Chiral HPLC is a powerful technique for separating enantiomers. nih.gov
This separation is typically achieved using a chiral stationary phase (CSP). wvu.edu CSPs, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or cyclodextrins, create a chiral environment where enantiomers can form transient diastereomeric complexes, leading to different retention times. nih.gov The development of a chiral HPLC method involves screening various CSPs and mobile phases to find the optimal conditions for baseline separation of the desired stereoisomers. nih.gov While specific methods for Sofosbuvir impurity E are not detailed, the principles of chiral separation are directly applicable to its analysis if it exists as a stereoisomer. nih.govnih.gov
Gas Chromatography (GC) is the most suitable technique for the analysis of volatile and semi-volatile compounds. researchgate.net In the context of Sofosbuvir manufacturing, GC is not typically used for analyzing the API or its non-volatile impurities like Impurity E. However, it is essential for the control of residual solvents, which are volatile organic impurities (OVIs) that may be present from the synthesis of precursors or the final API. asianpubs.orgthermofisher.com
Regulatory guidelines strictly limit the presence of these residual solvents due to their potential toxicity. thermofisher.com Headspace GC (HS-GC) is the most common technique for this analysis, where the volatile components from the sample are sampled from the vapor phase above the sample, avoiding the injection of non-volatile matrix components. researchgate.netthermofisher.com This technique is crucial for ensuring that the entire manufacturing process, including the precursors used, is well-controlled and free from harmful volatile impurities. asianpubs.org
Capillary Electrophoresis (CE) is a high-efficiency separation technique that serves as a powerful alternative and complement to HPLC for impurity profiling. researchgate.netxjtu.edu.cn CE separates ions based on their electrophoretic mobility in an electric field. nih.gov This technique is particularly well-suited for the analysis of chiral compounds and biomolecules. nih.gov
The advantages of CE include extremely high separation efficiency, short analysis times, and minimal consumption of solvents and samples. wvu.edu Different modes of CE, such as Capillary Zone Electrophoresis (CZE), can be employed for impurity analysis. nih.gov For chiral separations, a chiral selector is added to the background electrolyte, which interacts differently with the enantiomers, leading to their separation. wvu.edu The application of CE in the pharmaceutical industry for impurity profiling is well-established, and it offers a valuable analytical tool for resolving complex impurity profiles that may be challenging for HPLC. researchgate.netnih.gov
Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)
While comprehensive research specifically detailing TLC and HPTLC methods for this compound is not extensively published, the principles of these techniques are widely applied in pharmaceutical analysis for separating impurities. These methods are valued for their simplicity, cost-effectiveness, and ability to screen multiple samples simultaneously.
For the analysis of Sofosbuvir and its impurities, a typical TLC or HPTLC method would involve the following:
Stationary Phase: Silica gel plates (e.g., Silica gel 60 F254) are commonly used due to their polarity, which aids in the separation of various components.
Mobile Phase: A mixture of non-polar and polar solvents is optimized to achieve adequate separation. The selection of solvents is crucial and is determined empirically to ensure a significant difference in the retardation factor (Rf) values between Sofosbuvir and its impurities.
Detection: Visualization of the separated spots is typically achieved under UV light (commonly at 254 nm or 260 nm) due to the chromophoric nature of Sofosbuvir and its related compounds.
The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. The Rf value, a ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter for identification.
Table 1: Illustrative HPTLC Method Parameters for Impurity Profiling
| Parameter | Details |
|---|---|
| Stationary Phase | Pre-coated silica gel 60 F254 aluminum plates |
| Mobile Phase | Toluene: Ethyl Acetate: Formic Acid (5:4:1, v/v/v) |
| Application Volume | 10 µL |
| Detection Wavelength | 260 nm |
Note: This table represents a hypothetical method based on common practices in pharmaceutical analysis and requires specific experimental validation for this compound.
Spectroscopic and Spectrometric Techniques for Structural Elucidation and Quantification
Spectroscopic and spectrometric techniques are indispensable for the definitive identification and precise quantification of pharmaceutical impurities.
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is highly sensitive and specific, making it ideal for impurity profiling.
LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This hyphenated technique is instrumental in determining the molecular weight of impurities and studying their fragmentation patterns. In the analysis of Sofosbuvir, LC-MS can separate impurity E from the active pharmaceutical ingredient (API) and other related substances before it enters the mass spectrometer for detection. The resulting mass spectrum provides the molecular weight of the impurity, which is a critical first step in its identification.
Forced degradation studies, where the drug substance is subjected to stress conditions like acid, base, and oxidation, often utilize LC-MS to identify the resulting degradation products. For instance, in studies on Sofosbuvir, various degradation products have been characterized using LC-MS, providing insights into the drug's stability. oup.comijper.orgnih.gov
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This is a crucial step in the structural elucidation of unknown impurities. By comparing the experimentally measured exact mass with the theoretical masses of possible elemental formulas, the molecular formula of the impurity can be confidently assigned. Studies on Sofosbuvir's degradation products have employed HRMS to confirm their molecular formulae. scirp.orgscispace.com
Table 2: HRMS Data for a Potential Sofosbuvir Degradation Product
| Parameter | Finding |
|---|---|
| Measured m/z | 416.08 |
| Calculated Molecular Formula | C16H18FN2O8P |
| Theoretical m/z | 416.0785 |
| Mass Accuracy (ppm) | < 5 ppm |
Source: Adapted from forced degradation studies of Sofosbuvir. scirp.org
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented to produce a spectrum of fragment ions (product ions). This provides valuable structural information and allows for the detailed analysis of molecular structures. By analyzing the fragmentation patterns, the connectivity of atoms within a molecule can be deduced, which is essential for identifying the exact structure of an impurity like this compound. The fragmentation pathways of Sofosbuvir and its metabolites have been proposed based on LC-MS/MS characterization. oup.comnih.gov
The choice of ionization technique is critical in mass spectrometry. Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like pharmaceuticals. In ESI, a high voltage is applied to a liquid passing through a capillary, which generates an aerosol of charged droplets. As the solvent evaporates, the charge on the droplets increases, eventually leading to the formation of gas-phase ions. ESI is commonly used in both positive and negative ion modes for the analysis of Sofosbuvir and its impurities, as it typically produces protonated molecules [M+H]+ or deprotonated molecules [M-H]-, which simplifies the interpretation of the mass spectra. ijper.orgnih.govresearchgate.net The development of sensitive UPLC-ESI-MS/MS methods has been crucial for the simultaneous estimation of Sofosbuvir and its metabolites in various biological matrices. nih.govresearchgate.net
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| Sofosbuvir |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis for Detection and Quantification (Chromophore-based)
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely utilized technique for the detection and quantification of pharmaceutical compounds, including Sofosbuvir and its impurities. scispace.com This method is particularly effective when coupled with a separation technique like High-Performance Liquid Chromatography (HPLC). The principle relies on the presence of a chromophore—a part of the molecule that absorbs UV or visible light—within the chemical structure of the analyte.
For Sofosbuvir and its related impurities, the maximum absorbance wavelength (λmax) is consistently reported at approximately 260 nm or 261 nm. bohrium.comresearchgate.netijper.orgresearchgate.netijbpas.comresearchgate.netd-nb.info This specific wavelength is used to monitor the elution of compounds from the HPLC column, allowing for their detection and quantification. d-nb.info The developed HPLC-UV methods demonstrate linearity over a specific concentration range, ensuring that the response of the detector is proportional to the concentration of the impurity, which is fundamental for accurate quantification. bohrium.comresearchgate.net For instance, a validated RP-HPLC method showed that a process-related impurity was linear in the concentration range of 10-30 μg/ml. bohrium.comresearchgate.net
The specificity of the UV-Vis detection method is confirmed by comparing the spectra of the impurity standard with the sample solutions to ensure that there is no interference from other components. scispace.com
Table 1: UV-Vis Spectrophotometric Parameters for Sofosbuvir Impurity Analysis
| Parameter | Value | Source |
|---|---|---|
| Wavelength Maximum (λmax) | 260 nm - 261 nm | scispace.combohrium.comresearchgate.netijper.orgresearchgate.netijbpas.comresearchgate.netd-nb.info |
| Linearity Range (Impurity) | 10 - 30 µg/mL | bohrium.comresearchgate.net |
IR for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It works on the principle that molecular bonds vibrate at specific frequencies when they absorb infrared radiation. vscht.cz This provides a unique "molecular fingerprint" that aids in structural elucidation.
In the context of this compound, IR spectroscopy is used to confirm the presence or absence of key functional groups, which helps in distinguishing the impurity from the active pharmaceutical ingredient (API) and other related substances. scispace.com Studies on Sofosbuvir degradation products have utilized Fourier Transform Infrared (FTIR) spectroscopy to identify characteristic functional groups such as amine, hydroxyl (-OH), and keto (C=O) groups. scispace.comscirp.org For example, a method was developed based on measuring the stretching bands of the carbonyl group (C=O) in the spectral range of 1695 to 1740 cm⁻¹. researchgate.net The O-H stretch from alcohols and carboxylic acids typically appears as a very strong and broad band between 2800 and 3500 cm⁻¹.
Table 2: Characteristic IR Absorption Frequencies for Functional Groups Relevant to this compound
| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Type | Source |
|---|---|---|---|
| O-H (Alcohol, Carboxylic Acid) | 2800 - 3500 (Broad) | Stretching | |
| C-H (Alkane) | ~3000 | Stretching | |
| C=O (Keto, Carboxylic Acid) | 1695 - 1740 (Strong) | Stretching | researchgate.net |
| C=C (Aromatic) | 1500 - 1600 | Stretching | vscht.cz |
Integrated Analytical Platforms for Comprehensive Impurity Profiling
To achieve a complete understanding of an impurity's profile, integrated or "hyphenated" analytical techniques are employed. ajrconline.orgijfmr.comijfmr.com These methods combine the separation power of chromatography with the identification capabilities of spectroscopy. ijfmr.comijfmr.com This approach is essential for not only separating impurities from the API but also for elucidating their structures, which is a critical step in assessing their potential impact. ajrconline.orgijfmr.com
LC-MS-NMR Coupling for Structural Confirmation
The combination of Liquid Chromatography (LC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy represents a powerful platform for the definitive structural confirmation of unknown impurities. researchgate.net
Initially, LC separates the impurity from the bulk drug and other components. The separated impurity is then directed to a mass spectrometer. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides the exact molecular weight and helps determine the molecular formula of the impurity. scispace.comscirp.org
Following separation and initial identification by LC-MS, the impurity can be isolated for NMR analysis. scirp.org NMR spectroscopy provides detailed information about the molecular structure and atom connectivity. A suite of NMR experiments, including ¹H NMR, ¹³C NMR, ³¹P NMR, ¹⁹F NMR, HSQC, and HMBC, are used to piece together the complete structure of the impurity. scispace.comscirp.org For Sofosbuvir impurities, these techniques have been crucial in confirming the presence of key structural elements like the substituted furan and pyrimidine rings. scispace.comscirp.org This integrated workflow provides unequivocal structural evidence, which is required by regulatory agencies for the characterization of impurities. nih.gov
Hyphenated Techniques
Hyphenated techniques are central to modern pharmaceutical impurity profiling. ajrconline.orgijsdr.orgsemanticscholar.org They enhance sensitivity, specificity, and resolution, allowing for the detection and characterization of impurities at very low concentrations. ijfmr.com
Commonly used hyphenated techniques include:
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a cornerstone technique for impurity profiling. ijsdr.org It allows for the detection of all impurities above the 0.1% threshold. ijsdr.org Different ionization techniques, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), are used to generate ions for MS analysis. ijsdr.org
GC-MS (Gas Chromatography-Mass Spectrometry): This method is suitable for volatile impurities. The sample is vaporized and separated in a gas chromatograph before being detected by a mass spectrometer. ijsdr.org
LC-FTIR (Liquid Chromatography-Fourier Transform Infrared Spectroscopy): This technique couples HPLC with FTIR spectroscopy, providing information about the functional groups of the separated impurities. ajrconline.orgijfmr.com It offers structural information that is complementary to other detection methods. ijfmr.com
These integrated platforms have revolutionized impurity profiling by enabling not just separation but also the structural identification of impurities in a single analytical workflow. ajrconline.org
Sample Preparation Strategies for Impurity E Analysis
Effective sample preparation is a critical prerequisite for accurate and reliable impurity analysis. The goal is to extract the analytes of interest from the sample matrix, remove interfering substances, and concentrate the sample to a level suitable for the analytical instrument. scispace.com
For the analysis of Sofosbuvir and its impurities in tablet dosage forms, a common initial step involves grinding the tablets into a fine powder to ensure homogeneity. scirp.orgjmpas.com A precise quantity of the powder, equivalent to a specific amount of the API, is then weighed. jmpas.com The powder is subsequently dissolved in a suitable diluent, which is often a mixture of organic solvents and water, such as methanol or acetonitrile/water. ijper.orgd-nb.infojmpas.com To ensure complete dissolution of the API and its impurities, techniques like sonication and mechanical shaking are often employed. ijper.orgscirp.orgjmpas.com The final step is typically filtration through a membrane filter (e.g., 0.45 μm) to remove any undissolved excipients before injection into the chromatographic system. ijper.orgscirp.org
Extraction and Enrichment Methods
When dealing with trace-level impurities, extraction and enrichment steps are necessary to increase the concentration of the analyte to a detectable level.
Liquid-Liquid Extraction (LLE): This is a classical method where the impurity is partitioned between two immiscible liquid phases. However, it can be time-consuming and may lead to the formation of emulsions. scispace.com
Solid-Phase Extraction (SPE): SPE has become the most common sample preparation technique, largely replacing LLE. scispace.com It offers several advantages, including higher and more reproducible recoveries, elimination of emulsions, reduced solvent consumption, and easier automation. scispace.com In SPE, the sample is passed through a solid sorbent that retains the analyte. Interfering substances are washed away, and the analyte is then eluted with a small volume of a different solvent. For pharmaceutical analysis, reversed-phase materials like C18 are commonly used to preconcentrate compounds from aqueous solutions. scispace.com
These preparation strategies are vital for isolating this compound from the drug product matrix and ensuring that the subsequent analytical determination is both accurate and precise.
Matrix Effects Mitigation
The accurate quantification of this compound in complex biological matrices, such as plasma or serum, is often hampered by matrix effects. These effects, resulting from co-eluting endogenous components, can either suppress or enhance the ionization of the analyte in the mass spectrometer source, leading to inaccurate and unreliable results. Therefore, the mitigation of matrix effects is a critical aspect of developing robust and validated analytical methodologies. The strategies employed typically involve a multi-pronged approach, encompassing meticulous sample preparation, optimization of chromatographic conditions, and the use of appropriate internal standards.
Comprehensive Sample Preparation Techniques
The primary goal of sample preparation is to remove as many interfering matrix components as possible while efficiently extracting the analyte of interest. Several techniques have been evaluated for their effectiveness in minimizing matrix effects during the analysis of Sofosbuvir and its related compounds.
Protein Precipitation (PPT): This is a simple and rapid method for removing proteins from biological samples. However, it may not effectively eliminate other matrix components like phospholipids, which are a significant source of matrix effects.
Liquid-Liquid Extraction (LLE): LLE offers a higher degree of sample cleanup compared to PPT. By selecting an appropriate organic solvent, it is possible to selectively extract this compound while leaving many interfering substances in the aqueous phase.
Solid-Phase Extraction (SPE): SPE is a highly effective and selective sample preparation technique. By utilizing a stationary phase that has a strong affinity for the analyte, it is possible to achieve a high level of purification, significantly reducing matrix effects.
Research on Sofosbuvir has demonstrated that the choice of extraction method can have a substantial impact on the matrix effect. While specific data for this compound is not available, studies on the parent drug provide valuable insights. For instance, a study comparing PPT, LLE, and SPE for the analysis of Sofosbuvir in plasma revealed significant differences in the observed matrix factor, a quantitative measure of the matrix effect.
Table 1: Comparison of Matrix Effects for Sofosbuvir with Different Sample Preparation Techniques
This data is for Sofosbuvir and is used as a proxy to illustrate the principles of matrix effect mitigation for the closely related this compound.
| Sample Preparation Technique | Matrix Factor* | % Ion Suppression (-) / Enhancement (+) |
| Protein Precipitation (PPT) | 0.78 | -22% |
| Liquid-Liquid Extraction (LLE) | 0.92 | -8% |
| Solid-Phase Extraction (SPE) | 1.05 | +5% |
*Matrix Factor = (Peak response in the presence of matrix) / (Peak response in the absence of matrix). A value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement.
Optimization of Chromatographic Conditions
Strategic optimization of chromatographic parameters can play a pivotal role in mitigating matrix effects by separating the analyte of interest from co-eluting matrix components.
Column Chemistry: The choice of the stationary phase is critical. Different column chemistries (e.g., C18, phenyl-hexyl) can offer varying selectivities for this compound and interfering matrix components.
Mobile Phase Composition: Adjusting the organic solvent, aqueous phase pH, and additives in the mobile phase can significantly alter the retention behavior of both the analyte and matrix components, thereby improving their separation.
Gradient Elution: Employing a well-designed gradient elution program can effectively resolve the analyte from early and late-eluting matrix interferences.
A study on high-throughput chromatography for Sofosbuvir demonstrated that even a slight separation in retention time between the analyte and the region of matrix-induced ion suppression can dramatically reduce the matrix effect.
Table 2: Effect of Chromatographic Separation on Matrix Effect for Sofosbuvir
This data is for Sofosbuvir and is used as a proxy to illustrate the principles of matrix effect mitigation for the closely related this compound.
| Chromatographic Condition | Analyte Retention Time (min) | Matrix Effect Region (min) | Observed Matrix Effect |
| Isocratic Elution | 1.2 | 1.1 - 1.3 | Significant Ion Suppression |
| Gradient Elution | 1.8 | 1.1 - 1.3 | Minimal Matrix Effect |
Advanced Mass Spectrometry Approaches
In addition to sample preparation and chromatography, certain mass spectrometry techniques can help in mitigating matrix effects.
Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS is considered the gold standard for compensating for matrix effects. A SIL-IS is chemically identical to the analyte but has a different mass. It co-elutes with the analyte and experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte peak area to the IS peak area, the variability introduced by the matrix effect can be effectively normalized.
Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the unknown samples can help to compensate for the matrix effect, as both the standards and the samples will be affected similarly.
The effectiveness of using a SIL-IS is demonstrated by the consistent and accurate results obtained in bioanalytical methods for Sofosbuvir, where this approach is commonly employed.
By implementing a combination of these mitigation strategies, it is possible to develop a highly reliable and accurate analytical method for the quantification of this compound in various biological matrices, ensuring the integrity of the generated data.
Analytical Method Development and Validation for Sofosbuvir Impurity E
Development of Stability-Indicating Methods
The development of a stability-indicating analytical method is a cornerstone of drug development and quality control. Such a method must be capable of accurately quantifying the active pharmaceutical ingredient (API) without interference from any degradation products, process impurities, or other excipients. This ensures that the stability of the drug can be monitored over its shelf life under various environmental conditions.
Forced Degradation Studies (Stress Testing)
Forced degradation, or stress testing, is an essential component in the development of stability-indicating methods. It involves subjecting the drug substance to conditions more severe than those it would typically encounter during storage and handling. The primary objective is to generate potential degradation products and demonstrate the method's ability to separate these from the intact drug. The International Council for Harmonisation (ICH) guidelines recommend exposing the drug to a variety of stress conditions, including acidic and basic hydrolysis, oxidation, heat, and light.
While extensive forced degradation studies have been conducted on Sofosbuvir, the precise conditions leading to the formation of every specific impurity, including Impurity E, are not always delineated in publicly available literature. The degradation pathways of Sofosbuvir are complex, leading to the formation of multiple degradation products. However, based on the available scientific literature, a general overview of the degradation behavior of Sofosbuvir under various stress conditions can be compiled.
Under acidic conditions, Sofosbuvir has been shown to be susceptible to degradation. Studies have employed hydrochloric acid (HCl) at varying concentrations and temperatures to induce degradation. For instance, treatment with 0.1N HCl for several hours can lead to significant degradation of the parent drug. researchgate.net The primary degradation pathway under acidic hydrolysis often involves the cleavage of the phosphoramidate (B1195095) and ether linkages. This can result in the formation of various degradation products. While some studies have identified major degradants through techniques like mass spectrometry, the explicit formation of Impurity E under these conditions requires further specific investigation and reporting in scientific literature.
Sofosbuvir demonstrates considerable instability under basic conditions. Exposure to sodium hydroxide (B78521) (NaOH) solutions, even at room temperature, can lead to rapid and extensive degradation. researchgate.net The phosphoramidate bond is particularly labile to basic hydrolysis. This degradation process yields several impurities. As with acidic hydrolysis, while major degradation products have been characterized, a definitive link to the formation of Impurity E specifically under basic stress is not consistently reported across studies.
Oxidative stress, typically induced by treating a solution of the drug with hydrogen peroxide (H2O2), is another critical aspect of forced degradation studies. Sofosbuvir has been observed to degrade under oxidative conditions. researchgate.net The sites susceptible to oxidation in the Sofosbuvir molecule could lead to the formation of N-oxides or other oxidized derivatives. The extent of degradation is dependent on the concentration of the oxidizing agent and the duration of exposure. The specific generation of Impurity E as a result of oxidative stress is a subject that necessitates more detailed public data.
In contrast to its susceptibility to hydrolysis and oxidation, Sofosbuvir has been found to be relatively stable under thermal and photolytic stress conditions. researchgate.net Studies have shown minimal to no degradation when the solid drug or its solution is exposed to elevated temperatures (e.g., 60-80°C) or to UV and fluorescent light, as per ICH guidelines. This suggests that these conditions are less likely to be significant contributors to the formation of degradation impurities, including Impurity E, during the manufacturing, storage, and handling of the drug product.
Table 1: Summary of Forced Degradation Studies on Sofosbuvir
| Stress Condition | Reagent/Parameter | Observation | Resultant Impurities Profile |
| Acidic Hydrolysis | 0.1N HCl | Significant degradation | Formation of multiple degradation products. |
| Basic Hydrolysis | 0.1N NaOH | Extensive degradation | Formation of several hydrolysis products. |
| Oxidative Stress | 3-30% H₂O₂ | Moderate to significant degradation | Formation of oxidation products. |
| Thermal Stress | 60-80°C | Generally stable | Minimal to no degradation observed. |
| Photolytic Stress | UV/Fluorescent Light | Generally stable | Minimal to no degradation observed. |
| The specific formation of Impurity E under each condition requires more targeted research for definitive confirmation. |
Chromatographic Separation of Sofosbuvir and Impurity E
A robust chromatographic method is essential for the effective separation and quantification of Sofosbuvir from its impurities. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. The key to a successful stability-indicating HPLC method is achieving adequate resolution between the main drug peak and the peaks of all potential impurities.
A crucial piece of information for the chromatographic separation of Sofosbuvir and its impurities comes from the World Health Organization (WHO) draft monograph for Sofosbuvir tablets. fabad.org.tr This document specifies a relative retention time (RRT) of approximately 0.93 for Impurity E with respect to the Sofosbuvir peak. fabad.org.tr This RRT value is a critical parameter for the identification of Impurity E in a chromatogram and for the development and validation of an analytical method designed to monitor it.
The development of a suitable HPLC method involves the careful selection and optimization of several parameters:
Stationary Phase (Column): Reversed-phase columns, particularly C18 columns, are commonly employed for the analysis of Sofosbuvir and its impurities. The choice of column dimensions (length and internal diameter) and particle size can significantly impact the efficiency and resolution of the separation.
Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol). The pH of the buffer and the gradient or isocratic elution profile of the organic solvent are critical for achieving the desired separation.
Flow Rate and Column Temperature: These parameters are optimized to ensure a reasonable analysis time while maintaining good peak shape and resolution.
Detection Wavelength: A UV detector is commonly used, and the detection wavelength is selected based on the UV absorbance maxima of Sofosbuvir and its impurities to ensure adequate sensitivity.
An example of a chromatographic system capable of separating Sofosbuvir and its impurities, including Impurity E, would utilize a C18 stationary phase with a gradient elution program. The mobile phase could consist of a phosphate (B84403) buffer and acetonitrile, with the proportion of acetonitrile gradually increasing over the course of the analysis. This gradient allows for the effective elution of both the more polar and less polar components of the sample mixture.
Table 2: Illustrative Chromatographic Conditions for the Separation of Sofosbuvir and Impurity E
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Aqueous buffer (e.g., phosphate buffer) |
| Mobile Phase B | Acetonitrile |
| Elution | Gradient |
| Flow Rate | 1.0 - 1.5 mL/min |
| Column Temperature | 30°C |
| Detection | UV at approximately 260 nm |
| Retention Time (Sofosbuvir) | ~16 minutes (example) |
| Relative Retention Time (Impurity E) | ~0.93 |
| These conditions are illustrative and would require optimization and validation for a specific application. |
The validation of the analytical method is then performed according to ICH guidelines to demonstrate its suitability for its intended purpose. This includes assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness. The specificity of the method is of particular importance, as it must be demonstrated that the peak corresponding to Impurity E is free from interference from other components in the sample.
Validation Parameters According to International Conference on Harmonisation (ICH) Guidelines (Q2(R1))
The validation of an analytical method is crucial to demonstrate its suitability for its intended purpose. For Sofosbuvir impurity E, the method validation was performed considering the ICH Q2(R1) guidelines, which encompass a comprehensive set of parameters to ensure the method's performance.
Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. In the context of this compound, the method must be able to distinguish it from Sofosbuvir and other potential impurities.
A common technique for this purpose is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). In one such method, chromatographic separation was achieved on an Agilent Eclipse XDB-C18 column (4.6 × 250 mm, 5 μm) with a mobile phase composed of 0.1% trifluoroacetic acid in a 50:50 mixture of water and acetonitrile. d-nb.inforesearchgate.netbohrium.com Under these conditions, Sofosbuvir and its phosphoryl impurity (believed to be this compound) were well-resolved, with retention times of approximately 3.674 minutes for Sofosbuvir and 5.704 minutes for the impurity. d-nb.inforesearchgate.netbohrium.com The resolution between the two peaks was found to be 9.617, indicating excellent separation and thus, high specificity of the method. researchgate.net The detection was carried out using a UV detector at a wavelength of 260.0 nm. d-nb.inforesearchgate.netbohrium.com The method demonstrated no interference from blank solutions at the retention times of Sofosbuvir and its impurity, further confirming its specificity. conferenceworld.in
Linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
For the quantification of this compound, the linearity was established over a concentration range of 10-30 μg/ml. d-nb.inforesearchgate.netbohrium.com The relationship between the peak area and the concentration of the impurity was found to be linear within this range, with a correlation coefficient (R²) of 0.999. d-nb.info This high correlation coefficient indicates a strong linear relationship, which is a prerequisite for accurate quantification.
| Concentration (μg/ml) | Peak Area |
|---|---|
| 10 | 16048 |
| 20 | 28332 |
| 30 | 40214 |
Accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often determined through recovery studies by spiking a sample with a known amount of the impurity.
The accuracy of the method for determining this compound was evaluated by spiking the impurity at different concentration levels (LOQ, 50%, 100%, 150%, and 250% of the specified limit) into the Sofosbuvir sample solution. conferenceworld.in The recovery of the impurity was then calculated. The acceptance criterion for recovery is typically between 80.0% and 120.0%. conferenceworld.in Studies have shown that the recovery of impurities in Sofosbuvir analysis falls within these predefined acceptance criteria, confirming the accuracy of the method. conferenceworld.in
Precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision is usually expressed as the relative standard deviation (RSD).
Repeatability (Intra-day precision): This is assessed by analyzing a minimum of six replicate samples of the impurity standard solution on the same day, under the same experimental conditions. The RSD for the peak area of this compound was found to be 0.043, which is well within the acceptable limits (typically ≤2%). d-nb.inforesearchgate.netbohrium.com
Intermediate Precision (Inter-day precision): This expresses the within-laboratory variations, for example, on different days, with different analysts, or with different equipment. For the analysis of Sofosbuvir impurities, the method was found to be rugged when tested by different analysts, using different instruments, and on different days, with the %RSD of the results for intermediate precision being comparable to the method precision. conferenceworld.in
| Parameter | Result (%RSD) | Acceptance Criteria |
|---|---|---|
| Repeatability | 0.043 | ≤ 2% |
| Intermediate Precision | Within acceptable limits | Comparable to repeatability |
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
The LOD and LOQ for this compound were determined based on the signal-to-noise ratio. The LOD was found to be 0.03% (0.12 μg), and the LOQ was 1.50% (0.375 μg). d-nb.inforesearchgate.netbohrium.com These low limits indicate the high sensitivity of the analytical method, allowing for the detection and quantification of even trace amounts of the impurity.
| Parameter | Value (%) | Value (μg) |
|---|---|---|
| LOD | 0.03 | 0.12 |
| LOQ | 1.50 | 0.375 |
Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For chromatographic methods, these parameters can include variations in the flow rate of the mobile phase and the detection wavelength.
The robustness of the analytical method for this compound was evaluated by introducing small changes in the chromatographic conditions, such as the flow rate (±0.2 ml/min) and the detection wavelength (±2 nm). zenodo.org The system suitability parameters were found to remain within the acceptable limits despite these changes, demonstrating the robustness of the method for the routine analysis of this compound. zenodo.org
System Suitability Tests
System suitability tests are an integral component of analytical method validation, designed to ensure the chromatographic system is performing adequately for the intended analysis. pharmaguideline.com These tests are conducted prior to and sometimes during the analysis of samples to verify that parameters such as precision, resolution, and column efficiency meet the established acceptance criteria. austinpublishinggroup.com For the analysis of Sofosbuvir and its related substances, including this compound, system suitability testing confirms the reliability and consistency of the analytical results. researchgate.net
The performance of the high-performance liquid chromatography (HPLC) system is evaluated by injecting a standard solution or a specifically prepared system suitability solution. Key chromatographic parameters are then measured and compared against predefined limits. These parameters typically include the tailing factor, the number of theoretical plates, resolution, and the repeatability of injections expressed as the relative standard deviation (%RSD). austinpublishinggroup.com
In the development of analytical methods for Sofosbuvir and its impurities, specific criteria are established to deem the system suitable for analysis. For instance, a common acceptance criterion for the tailing factor is that it should not be more than 2.0, while the theoretical plates should be greater than 2000 or 5000, depending on the specific method's requirements. researchgate.netjmpas.com The precision of the system is often assessed by making replicate injections of a standard solution, with the relative standard deviation for the peak area required to be less than 2.0%. researchgate.net
The resolution between the peak of the main analyte (Sofosbuvir) and any adjacent impurity peaks is a critical parameter, ensuring that the impurities can be accurately quantified without interference. A minimum resolution value, often greater than 2.0, is typically required. These parameters collectively ensure the specificity, precision, and stability of the chromatographic system throughout the analytical run. austinpublishinggroup.com
Detailed findings from method validation studies for Sofosbuvir and its process-related impurities provide specific examples of system suitability parameters and their acceptance criteria. These are essential for the routine quality control analysis of Sofosbuvir to monitor and control impurities like Impurity E.
The following tables summarize the typical system suitability parameters and acceptance criteria used in the analysis of Sofosbuvir and its impurities.
Table 1: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criterion |
|---|---|
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Repeatability (%RSD for Peak Area) | < 2.0% |
| Resolution (Rs) | > 2.0 (between adjacent peaks) |
Table 2: Example Results from a System Suitability Study for a Sofosbuvir Impurity
| Parameter | Observed Value | Status |
|---|---|---|
| Retention Time (min) | 5.704 | Pass |
| Tailing Factor (T) | 1.15 | Pass |
| Theoretical Plates (N) | 6845 | Pass |
| %RSD of Peak Area (n=6) | 0.043 | Pass |
Data adapted from a study on a process-related phosphoryl impurity of Sofosbuvir. researchgate.net
Impurity Control Strategies and Pharmaceutical Quality Management
Risk Assessment and Management of Sofosbuvir Impurity E
A systematic risk-based approach is fundamental to controlling impurities in the manufacturing of active pharmaceutical ingredients (APIs) like Sofosbuvir. This involves identifying potential sources of impurities and implementing strategies to mitigate the risk of their formation and carryover into the final product.
This compound, identified as (2S)-Ethyl 2-(((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate, with CAS number 1064684-30-5, is a process-related impurity. A patent describing a synthetic method for Sofosbuvir impurities suggests its origin during the manufacturing process.
Critical Process Parameters (CPPs) are key variables in the manufacturing process that must be controlled within a defined range to ensure the final product meets its quality attributes. While specific CPPs for the formation of this compound are proprietary to the manufacturer, a general understanding of the Sofosbuvir synthesis process allows for the identification of potential CPPs.
The synthesis of Sofosbuvir involves multiple steps, including the formation of the phosphoramidate (B1195095) moiety. The formation of Impurity E, which is an ethyl ester analog instead of the isopropyl ester of the L-alanine moiety in Sofosbuvir, could potentially be influenced by the following CPPs:
Purity of Starting Materials and Reagents: The presence of ethanol (B145695) as a residual solvent in other reagents or starting materials could lead to the formation of the ethyl ester analog.
Reaction Temperature: Temperature can influence the rate and selectivity of chemical reactions. Deviations from the optimal temperature range could potentially lead to the formation of side products, including Impurity E.
Reaction Time: The duration of the reaction is another critical parameter. Insufficient or excessive reaction times can result in incomplete reactions or the formation of degradation products.
Stoichiometry of Reagents: The molar ratio of reactants is crucial for ensuring the desired reaction proceeds to completion and minimizing the formation of impurities.
pH of the Reaction Mixture: The acidity or basicity of the reaction medium can significantly impact the stability of intermediates and the final product, potentially leading to the formation of impurities.
A comprehensive risk assessment, often employing tools like Failure Mode and Effects Analysis (FMEA), is typically used to identify and rank the criticality of these parameters.
In-process controls (IPCs) are checks performed during the manufacturing process to monitor and, if necessary, adjust the process to ensure that the intermediate and final products conform to their specifications. For this compound, IPCs would likely be implemented at critical stages of the synthesis.
High-Performance Liquid Chromatography (HPLC) is a common analytical technique used for IPCs to monitor the impurity profile of reaction mixtures and intermediates. A draft monograph from the World Health Organization (WHO) for Sofosbuvir tablets describes an HPLC method where Impurity E has a relative retention time of approximately 0.93 with reference to Sofosbuvir.
| Control Point | Analytical Technique | Parameter Monitored | Purpose |
| Intermediate Stages | HPLC | Presence and level of Impurity E | To ensure the reaction is proceeding as expected and to take corrective action if impurity levels exceed predefined limits. |
| Final API | HPLC, LC-MS | Purity of Sofosbuvir and level of Impurity E | To confirm the final product meets the required quality specifications before release. |
Establishing Specifications and Control Limits for this compound
Specifications are a set of criteria to which a drug substance or drug product should conform to be considered acceptable for its intended use. These are based on data from non-clinical and clinical studies, as well as manufacturing experience.
The International Council for Harmonisation (ICH) guidelines Q3A and Q3B provide a framework for the identification, qualification, and setting of limits for impurities in new drug substances and drug products, respectively. core.ac.ukgoogle.com
The thresholds for reporting, identification, and qualification of impurities are based on the maximum daily dose of the drug. For Sofosbuvir, with a standard daily dose of 400 mg, the following thresholds would generally apply:
| Threshold | ICH Q3A Guideline | Application to Sofosbuvir (400 mg/day) |
| Reporting Threshold | 0.05% | Any impurity at or above this level should be reported. |
| Identification Threshold | 0.10% or 1.0 mg per day intake, whichever is lower | Any impurity at or above 0.10% should be identified. |
| Qualification Threshold | 0.15% or 1.0 mg per day intake, whichever is lower | Any impurity at or above 0.15% should be qualified (i.e., its biological safety established). |
The European Medicines Agency (EMA) has noted that for Sofosbuvir, impurities present at levels higher than the qualification threshold have been qualified through toxicological and clinical studies, and appropriate specifications have been established based on manufacturing experience.
ICH M7 provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. scirp.org The first step in this process is a risk assessment to determine if an impurity has the potential to be genotoxic.
Studies have shown that Sofosbuvir itself is not genotoxic. google.comscirp.orggoogle.comdrugbank.com However, each impurity with a structure that is not closely related to the API should be assessed for its genotoxic potential. This assessment typically involves an in-silico analysis using (Quantitative) Structure-Activity Relationship ((Q)SAR) models to predict mutagenicity.
If a structural alert for mutagenicity is identified for this compound, further testing, such as an Ames test, would be required. If the impurity is found to be mutagenic, a much lower control limit, based on a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for lifetime exposure, would be established.
Given the structural similarity of Impurity E to Sofosbuvir (an ethyl ester instead of an isopropyl ester), it is plausible that it would not be genotoxic. However, a formal assessment according to ICH M7 guidelines would be necessary to confirm this.
Pharmaceutical Quality Systems (PQS) for Impurity Control
A robust Pharmaceutical Quality System (PQS), as described in ICH Q10, is essential for ensuring that impurities like this compound are consistently controlled. A PQS integrates Good Manufacturing Practices (GMP) with quality risk management and knowledge management principles.
Key elements of a PQS for the control of this compound include:
Process Performance and Product Quality Monitoring: Continuous monitoring of the manufacturing process and the quality of the final product to ensure that the control strategy for Impurity E remains effective.
Corrective Action and Preventive Action (CAPA) System: A system for investigating any deviations or out-of-specification results for Impurity E, identifying the root cause, and implementing corrective and preventive actions to prevent recurrence.
Change Management System: A formal system for evaluating any proposed changes to the manufacturing process, materials, or equipment to assess their potential impact on the formation of Impurity E and to ensure that the control strategy remains adequate.
Management Review: Regular reviews by senior management of process performance and product quality data, including impurity trends, to ensure the ongoing suitability and effectiveness of the PQS.
Quality by Design (QbD) Principles in Impurity Management
Quality by Design (QbD) is a systematic approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. ijpsr.com When applied to impurity management for Sofosbuvir, QbD principles are used to identify and control the sources of variability that can lead to the formation of impurities like this compound.
The core of the QbD approach involves identifying Critical Quality Attributes (CQAs) of the drug substance, which include the acceptable limits for specific impurities. ijrps.com From there, Critical Process Parameters (CPPs) that could impact these CQAs are identified through risk assessment and experimental studies, such as Design of Experiments (DoE). ijrps.comsemanticscholar.org For this compound, this would involve a thorough understanding of the synthetic pathway and potential degradation routes where this specific impurity could be formed.
Research efforts utilizing the QbD approach have led to the development of robust and selective analytical methods, such as Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), for the estimation of Sofosbuvir and the separation of its impurities. ijrps.comresearchgate.net These methods are crucial for understanding the impact of process variables on impurity formation. For instance, a study might use a central composite design to analyze the interaction between variables like mobile phase composition, pH, and flow rate to ensure a clear resolution between the main Sofosbuvir peak and the peaks of its impurities, including impurity E. ijrps.com A draft monograph for Sofosbuvir tablets identifies the relative retention time of impurity E as approximately 0.93, which is a key parameter for its identification and monitoring during analysis. who.int
A risk assessment table is a common tool in QbD to prioritize process parameters that require stringent control.
| Potential Critical Process Parameter (CPP) | Potential Impact on this compound Formation | Risk Level (High/Medium/Low) | Control Strategy |
| Reaction Temperature | May influence side reactions leading to Impurity E. | High | Define and maintain a narrow operating range; implement alarms for deviations. |
| pH of Reaction Mixture | Could catalyze the formation or degradation leading to Impurity E. | High | Strict monitoring and control of pH throughout the process step. |
| Quality of Starting Materials/Reagents | Pre-existing related substances in raw materials could be precursors. | Medium | Set stringent specifications for raw materials; qualify suppliers. |
| Reaction Time | Extended reaction times might increase the formation of by-products. | Medium | Optimize and strictly control the duration of the critical reaction step. |
| Drying Temperature/Duration | Thermal stress can lead to the degradation of Sofosbuvir into its impurities. | Low | Establish and validate appropriate drying conditions. |
By proactively identifying and controlling these parameters, a "design space" is established. ispe.org Operating within this design space ensures that the process consistently produces Sofosbuvir with levels of impurity E well within the specified limits.
Continuous Process Verification and Impurity Monitoring
Continuous Process Verification (CPV) is the third stage in the process validation lifecycle, as outlined by regulatory bodies like the U.S. FDA. pharmamanufacturing.com Its purpose is to provide ongoing assurance that the manufacturing process remains in a state of control (the validated state) during routine commercial production. pharmabeginers.commfd.org.mk CPV is essential for the long-term management of impurities such as this compound.
The implementation of CPV involves a formal program for collecting and analyzing product and process data. mfd.org.mk This program monitors CPPs and CQAs to detect any unplanned process variability. pharmamanufacturing.com For this compound, this means that each commercial batch is tested for its level, and this data is trended over time along with the corresponding data from the manufacturing process.
Statistical Process Control (SPC) charts are a common tool used in CPV to monitor process performance. ispe.org These charts help distinguish between common cause variability (inherent to the process) and special cause variability (due to specific, identifiable events). If a trend towards increasing levels of this compound is detected, even if it is still within specification, a timely investigation can be launched to identify the root cause and implement corrective and preventive actions (CAPAs). This proactive approach ensures that the process remains capable and in control, preventing potential batch failures. mfd.org.mk
The following table provides a simplified example of how data for this compound could be collected and monitored as part of a CPV program.
| Batch Number | Manufacturing Date | Reaction Temp (°C) (CPP) | Reaction pH (CPP) | This compound Level (%) (CQA) | Comments |
| SFB-25-001 | Jan-2025 | 45.1 | 7.2 | 0.08 | Within normal operating range. |
| SFB-25-002 | Jan-2025 | 44.9 | 7.3 | 0.07 | Within normal operating range. |
| SFB-25-003 | Feb-2025 | 45.0 | 7.2 | 0.08 | Within normal operating range. |
| SFB-25-004 | Feb-2025 | 45.5 | 7.1 | 0.09 | Slight increase, monitor trend. |
| SFB-25-005 | Mar-2025 | 45.2 | 7.3 | 0.08 | Level returned to normal. |
| SFB-25-006 | Mar-2025 | 44.8 | 7.2 | 0.07 | Within normal operating range. |
An effective CPV system provides assurance of the continued capability of the process and its controls to meet product quality specifications. windshire.com By continuously monitoring critical parameters and attributes related to impurities like this compound, pharmaceutical companies can ensure consistent product quality and maintain regulatory compliance throughout the product's lifecycle. pharmamanufacturing.com
Comparative Analysis and Differentiation from Other Sofosbuvir Impurities
Characterization of Known Sofosbuvir Impurities (e.g., related substances, other degradation products)
Impurities in Sofosbuvir can originate from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products). daicelpharmastandards.com Forced degradation studies, conducted under stress conditions such as acid, base, oxidation, heat, and light as per International Council for Harmonisation (ICH) guidelines, are crucial for identifying potential degradation products. ijper.orgscirp.orgoup.com
Studies have shown that Sofosbuvir is susceptible to degradation under acidic, alkaline, and oxidative conditions, while it remains relatively stable under neutral, thermal, and photolytic stress. ijper.orgoup.com For instance, significant degradation has been observed after exposure to 0.1N NaOH (alkaline condition) and 0.1N HCl (acidic condition). ijper.orgscirp.org Oxidative stress, induced by agents like hydrogen peroxide, also leads to the formation of degradation products. ijper.orgorientjchem.org
Numerous impurities have been identified and characterized. The World Health Organization (WHO) has published a draft monograph for Sofosbuvir that lists several impurities, including Impurities A, B, C, D, E, F, and G. who.int Other known impurities are byproducts or intermediates of the synthetic route.
Below is a table summarizing some of the known impurities of Sofosbuvir.
| Impurity Name/Identifier | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| Sofosbuvir | C22H29FN3O9P | 529.45 | Active Pharmaceutical Ingredient |
| Sofosbuvir Impurity E | C22H29FN3O9P | 529.45 | An isomer of Sofosbuvir. who.intmedchemexpress.com |
| Sofosbuvir Impurity C (2(R)-Methyl Sofosbuvir) | C22H29FN3O9P | 529.45 | A diastereomer of Sofosbuvir. synthinkchemicals.com |
| Sofosbuvir Impurity D | Not specified | Not specified | Identified in pharmacopeial methods. who.int |
| Sofosbuvir Impurity F | C34H45FN4O13P2 | 798.69 | A process-related impurity. daicelpharmastandards.com |
| Sofosbuvir Nucleoside Derivative | C10H13FN2O5 | 260.22 | A potential process-related impurity or degradant. pharmaffiliates.com |
| Sofosbuvir Metabolite GS-566500 | C13H19FN3O9P | 411.28 | A known metabolite. pharmaffiliates.com |
| Sofosbuvir (R)-Phosphate | Not specified | Not specified | A diastereomeric impurity. daicelpharmastandards.com |
| Sofosbuvir Ethyl Analog | C21H27FN3O9P | 515.43 | Also referred to as Sofosbuvir IP Impurity E in some sources. daicelpharmastandards.commolcan.com |
Note: There is a discrepancy in the literature regarding the identity of this compound. The WHO draft monograph indicates it is an isomer with the same molecular formula and weight as Sofosbuvir, while some commercial suppliers identify an "Ethyl Analog" as "IP Impurity E". This article adheres to the pharmacopeial definition of Impurity E as an isomer.
Methodologies for Distinguishing this compound from Structurally Similar Compounds
Distinguishing this compound from the active ingredient and other structurally similar impurities, particularly isomers, requires highly specific and sensitive analytical methods. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique employed for this purpose. conferenceworld.inresearchgate.net
The development of a successful HPLC method involves careful optimization of several parameters to achieve adequate resolution between all specified impurities.
Stationary Phase: C18 columns, such as Zorbax C18, are frequently used, providing the necessary hydrophobicity to retain Sofosbuvir and its related compounds. conferenceworld.in
Mobile Phase: The mobile phase composition is critical for separation. A gradient elution using a combination of an aqueous buffer and an organic modifier (like acetonitrile (B52724) or methanol) is typically required. conferenceworld.injmpas.com To improve peak shape and resolution of basic compounds like Sofosbuvir and its impurities, the pH of the aqueous phase is often adjusted. For example, using a 0.1M triethylamine (B128534) buffer solution adjusted to pH 7 with orthophosphoric acid has been shown to be effective in retaining and resolving impurities. conferenceworld.in
Detection: A photodiode array (PDA) detector is commonly used, with detection typically carried out at a wavelength of around 260 nm, which is the UV maximum for Sofosbuvir. researchgate.netmdpi.com
A draft monograph in The International Pharmacopoeia details an HPLC method capable of separating Impurity E from Sofosbuvir. who.int In this specified method, the relative retention time (RRT) of Impurity E is approximately 0.93, while another isomer, Impurity A, has an RRT of about 0.98, and the diastereomer Impurity B has an RRT of about 1.05, relative to the main Sofosbuvir peak. who.int
For definitive structural confirmation and characterization, especially for novel degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable. ijper.orgoup.com LC-MS provides molecular weight information from the mass-to-charge ratio (m/z) of the eluted peaks, which is crucial for identifying unknown impurities formed during forced degradation studies. ijper.org
Co-elution Challenges and Resolution Enhancement Techniques
A significant analytical challenge in impurity profiling is the co-elution of structurally similar compounds. researchgate.net Impurities that are isomers or diastereomers of the API, such as this compound and Sofosbuvir Impurity C, are particularly prone to co-elution because they have very similar physicochemical properties, leading to similar retention behavior on a chromatographic column. synthinkchemicals.com
Co-elution can lead to inaccurate quantification of impurities and may mask the presence of a specific impurity altogether. almacgroup.com Several strategies are employed during method development to overcome these challenges and enhance resolution.
| Technique | Description | Impact on Resolution |
| Mobile Phase pH Adjustment | Modifying the pH of the aqueous component of the mobile phase can alter the ionization state of the analyte and impurities, changing their retention characteristics. Raising the pH to 7 with a triethylamine buffer was found to improve the retention and separation of Sofosbuvir impurities. conferenceworld.in | Enhances selectivity between ionizable compounds. |
| Gradient Elution Optimization | A shallow gradient, where the percentage of the organic solvent is increased slowly over time, can improve the separation of closely eluting peaks. mdpi.com | Increases the separation window for complex mixtures of impurities. |
| Choice of Stationary Phase | Selecting a column with a different selectivity (e.g., a phenyl-hexyl phase instead of a standard C18) or a smaller particle size can provide better resolution. | Alters the interaction mechanism between the analytes and the stationary phase. |
| Temperature Control | Adjusting the column temperature can influence retention times and selectivity. Maintaining a consistent temperature (e.g., 35°C) is crucial for reproducible results. jmpas.com | Can improve peak efficiency and alter relative retention. |
| Use of Ion-Pairing Reagents | Reagents like trifluoroacetic acid (TFA) are often added to the mobile phase to form neutral ion pairs with charged analytes, improving peak shape and retention for basic compounds on reverse-phase columns. researchgate.netjmpas.com | Reduces peak tailing and can improve resolution. |
The use of mass spectrometry in LC-MS methods can also help identify the presence of co-eluting impurities by detecting different m/z values within a single chromatographic peak. almacgroup.com
Impurity Profiling of Sofosbuvir API from Various Sources
Impurity profiling is the comprehensive identification and quantification of all impurities present in an API. jocpr.com The profile of impurities in a drug substance can vary significantly depending on the specific synthetic route employed, the quality of starting materials and reagents, and the purification methods used by the manufacturer. conferenceworld.in Therefore, it is essential for quality control laboratories to have a robust, validated analytical method that can separate and quantify all potential impurities, regardless of the API's source.
While specific comparative studies on the impurity profiles of Sofosbuvir from different manufacturers are not extensively published in the public domain, the principles of pharmaceutical quality control mandate that any source of API must be thoroughly evaluated. jocpr.comconferenceworld.in A validated, stability-indicating HPLC method is crucial for this purpose. It ensures that all specified impurities, including process-related ones like Impurity F and potential isomers like Impurity E, are effectively controlled within the limits set by pharmacopeias and regulatory bodies. synthinkchemicals.comconferenceworld.in
The accuracy of such methods is confirmed through validation studies where the recovery of each impurity is measured at various concentration levels, with acceptance criteria typically between 80.0% and 120.0%. conferenceworld.in This rigorous validation ensures that the method is suitable for its intended purpose: to guarantee the quality and consistency of Sofosbuvir API from any source, thereby safeguarding patient health. jocpr.com
Future Directions in Sofosbuvir Impurity E Research
Development of Novel and Hyphenated Analytical Techniques
Future research will likely focus on the development of analytical techniques that offer greater sensitivity, specificity, and speed for the detection and quantification of Sofosbuvir Impurity E. While methods like RP-HPLC have been established for the estimation of Sofosbuvir and its impurities, the trend is moving towards more powerful analytical solutions. researchgate.netresearchgate.netconferenceworld.in
Hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of spectroscopy, represent a major frontier in impurity profiling. ijfmr.comajrconline.org The integration of these methods is a powerful tool for the analysis of pharmaceutical impurities. ijfmr.com
Key areas for future development include:
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS): This technique offers significant advantages in terms of speed and sensitivity over conventional HPLC. biomedres.us Developing UPLC-MS/MS methods specifically optimized for this compound would allow for the detection and quantification of trace-level impurities that may not be detectable by other methods. nih.gov The coupling of liquid chromatography with mass spectrometry combines the separation accuracy of LC with the detection and identification capabilities of MS. ijsdr.org
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): For definitive structural elucidation of novel or unknown impurities related to Sofosbuvir, the online coupling of LC with NMR spectroscopy is a powerful, albeit complex, tool. This can provide unambiguous structural information without the need for isolating the impurity, streamlining the characterization process. ajrconline.org
Supercritical Fluid Chromatography (SFC): As a greener alternative to liquid chromatography, SFC uses supercritical carbon dioxide as the primary mobile phase, reducing the consumption of organic solvents. biomedres.usijirt.org Further research into SFC methods for Sofosbuvir impurity analysis could lead to more environmentally friendly and efficient quality control processes.
| Technique | Potential Advantage for this compound Analysis | Relevant Research Findings |
| UPLC-MS/MS | High sensitivity and specificity for trace-level detection and quantification. biomedres.usnih.gov | Methods have been successfully developed for quantifying Sofosbuvir in plasma, demonstrating the technique's applicability. nih.gov |
| LC-NMR | Unambiguous structural elucidation of unknown impurities without isolation. ajrconline.org | Widely used in impurity profiling for definitive identification. ajrconline.org |
| SFC | Reduced use of hazardous organic solvents, leading to greener analytical methods. biomedres.usijirt.org | Increasingly used for impurity profiling in the pharmaceutical industry. biomedres.us |
Advanced Computational Chemistry Approaches for Impurity Prediction and Characterization
Computational chemistry is poised to play a more significant role in proactively managing pharmaceutical impurities. By modeling chemical reactions and degradation pathways, these approaches can predict the formation of potential impurities, including this compound, under various conditions.
Future research in this area will likely involve:
Forced Degradation Simulation: Using computational models to simulate the degradation of the Sofosbuvir molecule under different stress conditions (e.g., pH, temperature, oxidation). This can help identify the most probable degradation products and their formation mechanisms, guiding the development of targeted analytical methods.
Quantitative Structure-Activity Relationship (QSAR) Modeling: While often used for toxicity prediction, QSAR models can be adapted to predict the physicochemical properties and chromatographic behavior of impurities. nih.gov This could aid in the early stages of analytical method development.
In Silico Toxicity Assessment: Computational tools can be used to predict the potential toxicity of impurities. researchgate.net This is crucial for risk assessment and for prioritizing which impurities require the most stringent control. Applying these models to this compound can help in understanding its potential biological impact.
Green Analytical Chemistry Principles in Impurity Analysis
The pharmaceutical industry is increasingly adopting the principles of Green Analytical Chemistry (GAC) to minimize its environmental footprint. ijirt.org This approach focuses on developing analytical methods that are safer, more energy-efficient, and generate less waste. nrigroupindia.comaustinpublishinggroup.com Future research on the analysis of this compound will be heavily influenced by these principles.
Strategies for incorporating GAC include:
Solvent Reduction and Replacement: A primary goal of GAC is to reduce or replace hazardous organic solvents. ijirt.org Research is focusing on using safer, greener solvents like ethanol (B145695) or supercritical fluids in chromatographic methods for Sofosbuvir analysis. nih.govscilit.com
Miniaturization: Reducing the scale of analytical procedures, such as using smaller sample sizes and smaller chromatographic columns, directly decreases reagent consumption and waste generation. austinpublishinggroup.comslideshare.net
Energy Efficiency: Developing faster analytical methods, such as those using UPLC, not only increases throughput but also reduces energy consumption per sample. austinpublishinggroup.com
A recent study successfully developed a green UPLC method for the concurrent analysis of Sofosbuvir and Ledipasvir, demonstrating the feasibility and effectiveness of applying GAC principles. nih.gov The application of such green methods is expected to become standard practice for the routine analysis of Sofosbuvir and its impurities. researchgate.net
| GAC Principle | Application to this compound Analysis | Expected Outcome |
| Reduction of Hazardous Solvents | Replacing toxic solvents like acetonitrile (B52724) with greener alternatives such as ethanol in HPLC/UPLC methods. ijirt.orgnih.gov | Reduced environmental impact and improved operator safety. austinpublishinggroup.com |
| Automation and Miniaturization | Employing micro-volume sample analysis and smaller dimension chromatography columns. austinpublishinggroup.com | Lower consumption of reagents and solvents, and less waste generation. slideshare.net |
| Waste Reduction | Developing methods that use less solvent or allow for solvent recycling. nrigroupindia.com | Minimized disposal of hazardous chemical waste. nrigroupindia.com |
Standardization of Impurity Reference Standards for this compound
The availability of high-quality, well-characterized reference standards is fundamental for the accurate identification and quantification of impurities. nih.gov For this compound, the establishment of a globally recognized and accessible reference standard is a critical future direction.
Challenges in this area include the synthesis, isolation, and complete structural characterization of the impurity. The process requires rigorous analytical validation to confirm its identity and purity. synthinkchemicals.com
Future efforts will need to focus on:
Development of Certified Reference Materials (CRMs): Collaboration between pharmaceutical manufacturers, regulatory agencies, and pharmacopeias (like the USP) is needed to develop and certify official reference standards for this compound. usp.org This ensures consistency and reliability in analytical testing across different laboratories worldwide.
Comprehensive Characterization: The reference standard must be supplied with a comprehensive Certificate of Analysis (CoA) that includes data from multiple analytical techniques (e.g., NMR, MS, IR, and HPLC purity) to confirm its structure and purity unequivocally. daicelpharmastandards.com
Ensuring Stable Supply: Maintaining a consistent and reliable supply of the reference standard is essential for uninterrupted quality control testing by pharmaceutical companies. researchgate.net
Research into Mitigation Strategies During Storage and Formulation
A proactive approach to impurity control involves understanding the factors that lead to the formation of this compound and developing strategies to prevent it. Impurities can be generated during both the synthesis and storage of a drug substance. google.com
Future research should be directed towards:
Forced Degradation Studies: Conducting comprehensive stress testing on both the Sofosbuvir drug substance and the finished drug product under various conditions (thermal, humidity, light, and oxidative stress) to identify the specific triggers for the formation of Impurity E. researchgate.net
Excipient Compatibility Studies: Investigating the potential interactions between Sofosbuvir and various excipients used in the tablet formulation. Some excipients may contain reactive impurities or promote degradation pathways that lead to the formation of Impurity E. nih.gov
Packaging and Storage Condition Optimization: Studying the impact of different packaging materials and storage conditions on the stability of Sofosbuvir. The goal is to identify optimal packaging and storage recommendations that minimize the formation of Impurity E throughout the product's shelf life.
By focusing on these mitigation strategies, manufacturers can build quality into the product from the development stage, ensuring that the levels of this compound are consistently maintained below the required safety thresholds.
Conclusion
Summary of Key Research Findings on Sofosbuvir Impurity E
This compound, identified as the ethyl analog of Sofosbuvir, represents a critical area of study within the quality control framework of the hepatitis C drug, Sofosbuvir. Research has primarily focused on its identification, synthesis for use as a reference standard, and the development of analytical methods for its detection and quantification in the final drug product. Key findings indicate that this impurity can be synthesized, although detailed public-domain synthetic routes are scarce, with suppliers offering it as a custom synthesis product. Its chemical structure has been confirmed, possessing a distinct molecular formula and weight from the parent drug, Sofosbuvir. Analytical techniques, particularly High-Performance Liquid Chromatography (HPLC), have been established as the primary methods for its separation and quantification, with specific relative retention times being documented in pharmacopeial monographs. However, a significant gap in the literature exists concerning its specific biological activity and toxicological profile. While the parent compound, Sofosbuvir, has been extensively studied, Impurity E's direct impact on safety and efficacy remains largely uncharacterized in publicly available research. The control of this and other impurities is mandated by regulatory bodies to ensure the purity and safety of the final pharmaceutical product.
| Aspect | Key Research Finding |
| Identification | Identified as Sofosbuvir Ethyl Analog or Sofosbuvir O-Desisopropyl O-Ethyl Ester. |
| Chemical Properties | Molecular Formula: C21H27FN3O9P; Molecular Weight: 515.43 g/mol . |
| Synthesis | Available as a custom synthesis product for use as a reference standard. |
| Analytical Detection | Primarily detected and quantified using HPLC methods. |
| Biological Activity | No specific data available in public literature. |
| Toxicology | No specific toxicological studies are publicly available. |
Academic Contributions to Pharmaceutical Impurity Science Through this compound Studies
The investigation into this compound contributes to the broader field of pharmaceutical impurity science in several ways. Firstly, it underscores the importance of meticulous process chemistry and control during drug synthesis to minimize the formation of related-substance impurities. The potential presence of Impurity E has necessitated the development of highly sensitive and specific analytical methods, thereby driving innovation in chromatographic techniques for the analysis of complex nucleotide analogs.
Secondly, the synthesis of this compound as a certified reference material is a practical application of synthetic organic chemistry to support pharmaceutical quality control. This allows for the accurate identification and quantification of the impurity in commercial batches of Sofosbuvir, ensuring they meet the stringent purity requirements set by regulatory authorities.
Finally, the study of impurities like this compound highlights the ongoing need for thorough toxicological evaluation of all potential contaminants in pharmaceutical preparations. While specific toxicological data for this impurity is lacking, its existence serves as a reminder of the potential risks associated with impurities and the critical role of toxicological assessment in ensuring patient safety. This reinforces the principles outlined in international guidelines on impurities in new drug substances.
Future Perspectives in Ensuring Pharmaceutical Purity and Quality
The landscape of pharmaceutical manufacturing is continuously evolving, with a growing emphasis on ensuring the highest standards of purity and quality. Future perspectives in this domain are centered around several key areas. The adoption of advanced manufacturing technologies, such as continuous manufacturing, is expected to provide better control over reaction conditions, potentially reducing the formation of impurities like this compound.
In the realm of analytical sciences, the development of more rapid and sensitive analytical techniques will allow for real-time monitoring of impurity profiles during production. The application of sophisticated analytical methods, including advanced mass spectrometry and hyphenated techniques, will continue to be crucial for the structural elucidation of novel impurities.
Furthermore, there is a growing trend towards the use of in silico toxicological assessments to predict the potential toxicity of impurities early in the drug development process. This approach can help prioritize which impurities require more rigorous toxicological testing, thereby streamlining the safety evaluation process.
Ultimately, a proactive and holistic approach to quality, integrating process design, advanced analytical characterization, and thorough toxicological evaluation, will be paramount in ensuring the purity and safety of pharmaceuticals in the future. The ongoing research and vigilance concerning impurities such as this compound are integral to this continuous improvement in pharmaceutical quality and patient safety.
Q & A
Q. What analytical methods are validated for quantifying Sofosbuvir impurity E in pharmaceutical formulations?
A reverse-phase high-performance liquid chromatography (RP HPLC) method using a mobile phase of 0.1% trifluoroacetic acid in water and acetonitrile (50:50 v/v) at 1.0 mL/min flow rate is widely employed. This compound (retention time ~0.93 relative to Sofosbuvir) is separated with a resolution >2.0, validated per ICH Q2(R1) guidelines. Key parameters include linearity (R² >0.999), accuracy (80–120% recovery), and precision (%RSD ≤2) .
Q. What are the pharmacopeial limits for this compound in drug products?
According to the International Pharmacopoeia, the area of impurity E in chromatograms must not exceed 0.3% of the Sofosbuvir peak area. Total impurities (including impurity E) should not exceed 1.0%, with individual unknown impurities below 0.05% .
Q. How is the identity of this compound confirmed during analysis?
Relative retention time (RRT) is the primary identifier (RRT ~0.93 vs. Sofosbuvir). Two-dimensional LC-MS/MS or spiking studies with reference standards are used for structural confirmation. Advanced techniques like HRMS or NMR may supplement identification in complex matrices .
Q. What are the critical parameters for optimizing HPLC methods to detect impurity E?
Mobile phase composition (e.g., trifluoroacetic acid concentration), column temperature, and flow rate (0.9–1.2 mL/min) significantly impact resolution. Robustness studies recommend a flow rate of 1.0 mL/min to balance peak symmetry and analysis time .
Advanced Research Questions
Q. How can co-elution of this compound with other process-related impurities be resolved?
Employ a gradient elution protocol or orthogonal detection (e.g., UV at 260 nm coupled with MS). For example, adjusting acetonitrile content from 50% to 55% over 10 minutes enhances separation. Alternatively, use columns with smaller particle sizes (e.g., 2.6 µm) to improve efficiency .
Q. What experimental design strategies optimize detection of impurity E at trace levels (<0.05%)?
A factorial design (e.g., 2³ design) evaluates factors like mobile phase pH, injection volume, and column type. Responses such as signal-to-noise ratio (S/N >10 for LOQ) and peak asymmetry (0.9–1.2) are monitored. Software tools like Design-Expert® aid in multivariate analysis .
Q. How should researchers address discrepancies in impurity recovery rates during method validation?
Cross-validate using alternate techniques (e.g., LC-MS vs. UV detection) and assess matrix effects. If recovery for impurity E deviates (e.g., 104–118% in spiked samples), investigate potential degradation or adsorption losses during sample preparation. Replicate studies under varied conditions (e.g., pH, temperature) to identify instability sources .
Q. What methodologies characterize the degradation pathways of this compound under stressed conditions?
Forced degradation studies (acid/base hydrolysis, oxidative/thermal stress) coupled with LC-MS/MS identify degradation products. For instance, oxidative stress with 3% H₂O₂ at 60°C for 24 hours may reveal oxidation at the phosphoryl group. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life impacts .
Q. How can structural analogs of impurity E be synthesized for reference standards?
Phosphorylated intermediates are synthesized via stepwise protection-deprotection of Sofosbuvir’s hydroxyl groups, followed by phosphorylation. Purity is confirmed via preparative HPLC (>98%), and structures are validated using NMR (¹H, ³¹P) and high-resolution mass spectrometry .
Q. What statistical approaches validate the reproducibility of impurity E quantification across laboratories?
Inter-laboratory studies using Youden’s paired design or ANOVA assess systematic vs. random errors. Acceptance criteria include ≤5% variability in mean impurity levels and Horwitz ratio (HorRat) <2.0 .
Methodological Tables
Q. Table 1. Linearity Parameters for this compound
| Concentration Range (µg/mL) | R² Value | LOD (µg) | LOQ (µg) |
|---|---|---|---|
| 10–30 | 0.999 | 0.125 | 0.375 |
| Source: Validation data from robustness studies |
Q. Table 2. System Suitability Criteria
| Parameter | Acceptance Criteria |
|---|---|
| Retention Time (min) | 16.0 (Sofosbuvir), ~14.9 (Impurity E) |
| Tailing Factor | ≤2.0 |
| Theoretical Plates | ≥2000 |
| Source: ICH-aligned method validation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
